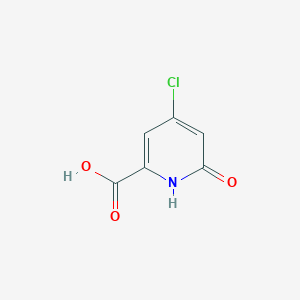

4-Chloro-6-hydroxypicolinic acid

Descripción general

Descripción

4-Chloro-6-hydroxypicolinic acid is a derivative of picolinic acid . Picolinic acid derivatives have been reported to exhibit enol-keto tautomerism . They are chelating ligands exhibiting potential complexing ability (via N,O-chelation or N,O,O-chelation) .

Synthesis Analysis

The synthesis of 6-Hydroxypicolinic acid, a related compound, is prepared by the reaction of 2-Bromo-6-hydroxypyridine and Carbon Dioxide . The specific synthesis steps involve the use of dry THF (Tetrahydrofuran), -PrMgCl (Isopropylmagnesium chloride), and n-BuLi (n-Butyllithium) .Molecular Structure Analysis

The molecular structure of 6-Hydroxypicolinic acid, a related compound, has been determined by X-ray crystallography . The compound crystallized in a monoclinic system .Chemical Reactions Analysis

The chemical reactions of 6-Hydroxypicolinic acid involve the reaction of 2-Bromo-6-hydroxypyridine and Carbon Dioxide . The reaction chosen for the analysis must be fast, complete, and specific .Physical and Chemical Properties Analysis

6-Hydroxypicolinic acid, a related compound, has a molecular formula of C6H5NO3 . It has been reported to exhibit enol-keto tautomerism .Aplicaciones Científicas De Investigación

Photolysis Studies

4-Chloro-6-hydroxypicolinic acid, a derivative of hydroxypicolinic acids, is relevant in photolysis studies. In research by Rollet, Richard, and Pilichowski (2006), the photochemistry of 6-chloro and 6-bromopicolinic acids was examined, yielding 6-hydroxypicolinic acid and other compounds under certain conditions. This study highlights the chemical's role in understanding the mechanisms of photodehalogenation in different solvents (Rollet, Richard, & Pilichowski, 2006).

Chelation Behavior and Kinetics

The chelation behavior and kinetics of hydroxypicolinic acids, including this compound, were investigated in a study by Yasarawan, Thipyapong, and Ruangpornvisuti (2016). Their research using density functional theory delved into proton-related reactions and complexation with copper(II), emphasizing the compound's significance in theoretical chemistry and coordination compounds (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Complex Formation with Metal Ions

Kukovec, Popović, Pavlović, and Linarić (2008) studied the synthesis and structure of cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids, including 6-hydroxypicolinic acid. This research provides insights into the compound's ability to form metal complexes, useful in material science and coordination chemistry (Kukovec, Popović, Pavlović, & Linarić, 2008).

Electrophilic Substitution Studies

Investigations into the electrophilic substitution of hydroxypicolinic acids, such as 5-hydroxypicolinic acid, by Smirnov et al. (1976) are relevant to understanding the chemical behavior of this compound. This research contributes to the field of organic chemistry, particularly in understanding substitution reactions (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).

Biodegradation Studies

A study by Zhang, Ji, Xu, Wang, Shen, He, Qiu, and Chen (2019) on the biodegradation of picolinic acid by Rhodococcus sp. PA18, which forms 6-hydroxypicolinic acid, is significant for understanding the environmental impact and bioremediation potential of hydroxypicolinic acids (Zhang, Ji, Xu, Wang, Shen, He, Qiu, & Chen, 2019).

Mecanismo De Acción

Target of Action

4-Chloro-6-hydroxypicolinic acid primarily targets palladium complexes . It acts as a chelating ligand when deprotonated, bearing a pyridone moiety that can assist in the C-H activation of arenes .

Mode of Action

The compound interacts with its targets through a process known as C-H activation . When deprotonated, both this compound and pyridyl-amides act as chelating ligands. They bear either a pyridone moiety or an N-acyl substituent that can assist the C-H cleavage in the same way as the successful bipyridone ligands and MPAAs do .

Biochemical Pathways

It is known that the compound plays a role in theC-H activation of arenes , which is a crucial process in various biochemical transformations .

Pharmacokinetics

Like other picolinic acid derivatives, it is expected to have good bioavailability due to its ability to form chelates .

Result of Action

The primary result of the action of this compound is the C-H activation of arenes . This leads to the formation of new C-C bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base can facilitate the deprotonation of the compound, enhancing its chelating ability . .

Safety and Hazards

The safety data sheet for 3-Hydroxypicolinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

The photochemistry of 6-chloro and 6-bromopicolinic acids in water has been investigated . In deoxygenated pH 5.4 water, 6-chloropicolinic acid yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole . This could provide insights into potential future directions for the study of 4-Chloro-6-hydroxypicolinic acid.

Análisis Bioquímico

Biochemical Properties

It is known that picolinic acid, a similar compound, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body

Cellular Effects

Studies on related compounds such as picolinic acid have suggested a variety of neuroprotective, immunological, and anti-proliferative effects

Molecular Mechanism

A study on 6-hydroxypicolinic acid, a related compound, suggests that it can act as a chelating ligand in the C-H activation of arenes

Metabolic Pathways

Picolinic acid, a similar compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that 4-Chloro-6-hydroxypicolinic acid may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Propiedades

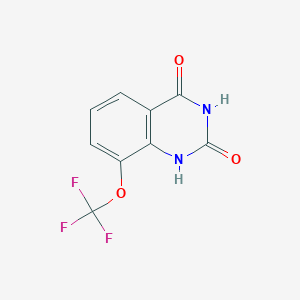

IUPAC Name |

4-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUMSXKRYVSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

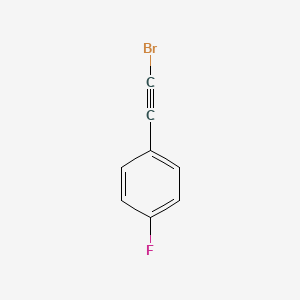

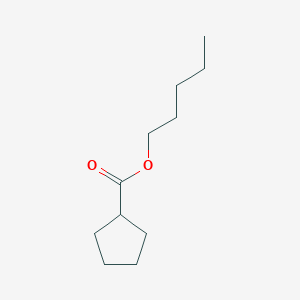

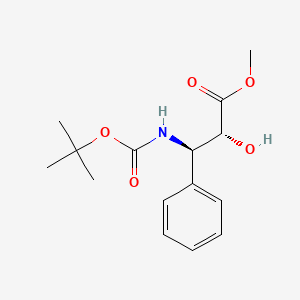

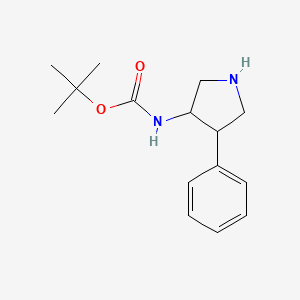

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)

![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)